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Introduction
Loop-mediated isothermal amplification (LAMP) is a powerful nucleic acid amplification

technique renowned for its rapidity, simplicity, and high specificity.[1][2] Unlike conventional

polymerase chain reaction (PCR), LAMP operates at a constant temperature, obviating the

need for sophisticated thermal cyclers.[2][3] This makes it an ideal platform for point-of-care

and field-based diagnostics. The multiplex LAMP (mLAMP) assay represents a significant

advancement, enabling the simultaneous detection of multiple DNA or RNA targets in a single

reaction.[4][5] This capability is crucial for applications such as differential diagnosis of

infectious diseases, detection of multiple genetic markers, and screening for various pathogens

in a single sample.[4][5][6]

These application notes provide a detailed overview and step-by-step protocols for designing

and performing multiplex LAMP assays.

Principle of Multiplex LAMP
The fundamental principle of LAMP relies on a set of four to six primers that recognize six to

eight distinct regions on the target nucleic acid.[3][7] A strand-displacing DNA polymerase, such

as Bst polymerase, initiates synthesis, leading to the formation of stem-loop structures that

facilitate exponential amplification.[7][8]
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Multiplexing in LAMP is achieved by designing specific primer sets for each target and

employing various methods to differentiate the amplified products. Common strategies include:

Real-time Fluorescence Detection: Utilizing target-specific fluorescent probes or dyes to

monitor the amplification of each target in real-time.[5]

Melting Curve Analysis: Differentiating amplicons based on their unique melting

temperatures (Tm), which are influenced by their GC content and length.[5]

Restriction Enzyme Digestion: Incorporating specific restriction sites into the LAMP primers,

allowing for subsequent digestion and analysis of the resulting fragments.[5][9]

Lateral Flow Biosensors: Using labeled primers to capture and visualize different amplicons

on a lateral flow strip.

Applications
Multiplex LAMP assays have a broad range of applications in research and drug development,

including:

Infectious Disease Diagnostics: Simultaneous detection of multiple viral, bacterial, or

parasitic pathogens from a single clinical sample.[4][6][9]

Genotyping and SNP Detection: Differentiating between different genotypes or single

nucleotide polymorphisms.

Food Safety and Environmental Monitoring: Screening for multiple foodborne pathogens or

environmental contaminants.[2]

Cancer Diagnostics: Detecting multiple cancer biomarkers from liquid biopsies or tissue

samples.

Experimental Workflow
The following diagram illustrates a typical workflow for a multiplex LAMP assay from sample to

result.
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Caption: A generalized workflow for multiplex LAMP assays.
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Protocols
Protocol 1: Multiplex Real-Time Fluorescent LAMP
Assay
This protocol describes the simultaneous detection of three different viral RNA targets using a

real-time fluorescent LAMP assay.

1. Primer Design:

Design LAMP primer sets (F3, B3, FIP, BIP, LF, LB) for each viral target using a primer

design software such as PrimerExplorer (109]

Ensure that the melting temperatures (Tm) of the amplicons for each target are distinct

enough for differentiation by melting curve analysis.

Label the loop primers (LF or LB) or use target-specific probes with different fluorophores

(e.g., FAM, HEX, Cy5) for real-time detection.

2. Reaction Setup:

Prepare a master mix for the desired number of reactions. For a single 25 µL reaction, the

components are as follows:
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Component Volume (µL) Final Concentration

2x Isothermal Amplification

Buffer
12.5 1x

10x Primer Mix (for all targets) 2.5

1x (e.g., 1.6 µM FIP/BIP, 0.2

µM F3/B3, 0.4 µM LF/LB per

target)

Bst 2.0 DNA Polymerase (8 U/

µL)
1.0 0.32 U/µL

Reverse Transcriptase (for

RNA targets)
1.0 Varies by enzyme

dNTP Mix (10 mM each) 3.5 1.4 mM

MgSO4 (100 mM) 1.5 6 mM

Nuclease-free water up to 20.0 -

Template RNA 5.0 -

Total Volume 25.0

3. Isothermal Amplification and Real-Time Detection:

Incubate the reaction mixture at a constant temperature (e.g., 60-65°C) in a real-time PCR

instrument or a dedicated LAMP device for 30-60 minutes.[4]

Monitor the fluorescence signal for each channel during the incubation period.

After the amplification, perform a melting curve analysis by gradually increasing the

temperature from 65°C to 95°C.

4. Data Analysis and Interpretation:

Analyze the real-time amplification curves to determine the time to positivity for each target.

Analyze the melting curve data to identify the specific Tm for each amplified product,

confirming the presence of the corresponding target. A positive result is indicated by a
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characteristic amplification curve and a specific melting peak.

Protocol 2: Multiplex Colorimetric LAMP Assay
This protocol outlines a simple and rapid method for the visual detection of two bacterial DNA

targets using a colorimetric LAMP assay.

1. Primer Design:

Design specific LAMP primer sets for each bacterial target as described in Protocol 1.

2. Reaction Setup:

Prepare a master mix for the desired number of reactions. For a single 25 µL reaction, the

components are as follows:

Component Volume (µL) Final Concentration

2x Colorimetric LAMP Master

Mix
12.5 1x

10x Primer Mix (for both

targets)
2.5 1x

Nuclease-free water up to 20.0 -

Template DNA 5.0 -

Total Volume 25.0

3. Isothermal Amplification:

Incubate the reaction tubes at a constant temperature (e.g., 63-65°C) in a heat block or

water bath for 20-40 minutes.

4. Visual Detection:

Observe the color change of the reaction mixture. A positive reaction is typically indicated by

a distinct color change (e.g., from pink to yellow), while a negative reaction will remain the
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original color.[2] The differentiation of the two targets in this setup would require separate

reactions for each target or a more advanced detection method.

Quantitative Data Summary
The following tables summarize representative quantitative data from published multiplex

LAMP assays.

Table 1: Limit of Detection (LoD) for Multiplex LAMP Assays

Target Organisms Number of Targets LoD per Target Reference

Bacillus cereus &

Staphylococcus

aureus

2 10 fg/µL [9]

S. aureus, S.

epidermidis, S.

agalactiae, P.

aeruginosa, E. coli

5 10^3 - 10^6 CFU/mL [5]

SARS-CoV-2 (RdRp,

M, ORF1ab genes)
3 0.65 PFU/mL [11]

mcr-1, mcr-2, mcr-4,

mcr-5 genes
4 10^4 copies/µL [9]

mcr-3 gene 1 10^5 copies/µL [9]

Table 2: Performance Comparison of Multiplex LAMP with qPCR
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Target
Multiplex
LAMP
Sensitivity

Multiplex
LAMP
Specificity

qPCR
Sensitivity

qPCR
Specificity

Reference

Influenza A

and B
97.9% 100% Not specified Not specified [4]

SARS-CoV-2 100.0% 98.6%
Gold

Standard

Gold

Standard
[11]

S. agalactiae,

S.

epidermidis,

S. aureus, P.

aeruginosa,

E. coli

100% 100% Not specified Not specified [5]

Troubleshooting
Common issues encountered during multiplex LAMP assay development and their potential

solutions are outlined below.
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Issue Possible Cause(s) Suggested Solution(s)

False positives in no-template

control (NTC)

- Primer-dimer formation-

Cross-contamination

- Optimize primer

concentrations.- Redesign

primers to minimize self-

annealing.- Use a dedicated,

clean workspace for reaction

setup.[12]

Low or no amplification

- Suboptimal reaction

temperature- Incorrect primer

design- Presence of inhibitors

in the sample

- Optimize the incubation

temperature (typically 60-

65°C).- Verify primer

sequences and design new

sets if necessary.- Use a

robust DNA/RNA extraction

method to remove inhibitors.

Difficulty in differentiating

amplicons

- Similar Tm values of

amplicons- Non-specific

amplification

- Redesign primers to create

amplicons with more distinct

Tm values.- Optimize reaction

conditions (e.g., MgSO4

concentration) to enhance

specificity.

Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in a multiplex LAMP assay designed to

differentiate between two pathogens.
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Logical Flow for Dual-Target Multiplex LAMP

Results

Sample

Multiplex LAMP Reaction
(Primer Set A + Primer Set B)

Real-time Fluorescence
(Channel A & Channel B)

Pathogen A Positive

Signal in Channel A only

Pathogen B Positive

Signal in Channel B only

Co-infection
(Pathogen A & B Positive)

Signal in Channel A & B

Negative

No Signal
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Caption: Decision tree for a two-target multiplex LAMP assay.

Conclusion
Multiplex LAMP assays offer a rapid, sensitive, and specific platform for the simultaneous

detection of multiple nucleic acid targets.[4][5] While primer design and assay optimization

require careful consideration, the protocols and guidelines presented here provide a solid

foundation for researchers and drug development professionals to successfully implement this

powerful technology in their workflows. The ability to obtain comprehensive results from a

single sample in a short timeframe makes multiplex LAMP a valuable tool for a wide range of

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b040301?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2075-4418/10/11/897
https://www.youtube.com/watch?v=i-ruWWRgTbg
https://m.youtube.com/watch?v=GJkvQqDufh0
http://www.optigene.co.uk/wp-content/uploads/2013/08/Multiplex-loop-mediated-isothermal-amplification-M-LAMP-assay-for-the-detection-of-influenza.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11203869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11203869/
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2021.653616/full
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2021.653616/full
https://m.youtube.com/watch?v=L5zi2P4lggw
https://www.youtube.com/watch?v=winbqUBCVyk
https://www.dovepress.com/multiplex-loop-mediated-isothermal-amplification-multi-lamp-assay-for--peer-reviewed-fulltext-article-IDR
http://primerexplorer.jp/e/).%5B%5B9%5D(https://www.google.com/url?sa=E&q=https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkNHw4Pm4R4Xw4iYoCwz4XhtXb9n68tvpCAJ5sUHeNh__I5NC8XI3QNGHPauhQy9WgkpuFmBLh-hcun8zthLezmLQHCPth3RpzHgpegJ6U7iwXUwi3qfHjpzB2AeN0vQU5hxi0PklTAGO7re16Ft1uWfWVdy0rifl1b5bB7UsWvNSpIpw3r9S0p_o96vPfLXE7t1NRm2G_1AK8nHzStox5mB-Y6ReHBkt5MToGzUAwUFdZFkHOfSOZUB4475XWAA==)%5D
https://www.neb.com/en/protocols/2014/06/17/loop-mediated-isothermal-amplification-lamp
https://www.researchgate.net/post/LAMP-reaction-problem-can-anyone-help
https://www.benchchem.com/product/b040301#multiplex-lamp-assay-for-simultaneous-detection-of-multiple-targets
https://www.benchchem.com/product/b040301#multiplex-lamp-assay-for-simultaneous-detection-of-multiple-targets
https://www.benchchem.com/product/b040301#multiplex-lamp-assay-for-simultaneous-detection-of-multiple-targets
https://www.benchchem.com/product/b040301#multiplex-lamp-assay-for-simultaneous-detection-of-multiple-targets
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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